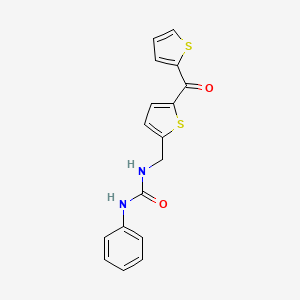

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

CAS No.: 1421528-82-6

Cat. No.: VC4293000

Molecular Formula: C17H14N2O2S2

Molecular Weight: 342.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421528-82-6 |

|---|---|

| Molecular Formula | C17H14N2O2S2 |

| Molecular Weight | 342.43 |

| IUPAC Name | 1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |

| Standard InChI | InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) |

| Standard InChI Key | UPTVXRSIGQLUOM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₈H₁₅N₂O₂S₂, with a molecular weight of 363.46 g/mol. Its IUPAC name, 1-phenyl-3-[(5-(thiophene-2-carbonyl)thiophen-2-yl)methyl]urea, reflects its two thiophene rings—one bearing a carbonyl group at the 2-position and the other linked via a methylene bridge to the urea nitrogen . The phenyl group attached to the opposing urea nitrogen introduces aromaticity, while the thiophene-carbonyl moiety contributes electron-withdrawing characteristics that influence reactivity and intermolecular interactions.

Table 1: Comparative Molecular Profiles of Related Urea-Thiophene Derivatives

The structural distinction lies in the substitution pattern: the ethoxyphenyl and phenylpropyl groups in analogs and alter solubility and steric effects compared to the simpler phenyl group in the target compound .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea likely follows a multi-step protocol common to urea-thiophene derivatives. A plausible route involves:

-

Thiophene-2-carbonyl chloride preparation: Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride, a key electrophile.

-

Friedel-Crafts acylation: The carbonyl chloride reacts with 2-methylthiophene under Lewis acid catalysis (e.g., AlCl₃) to introduce the thiophene-2-carbonyl group at the 5-position of the thiophene ring.

-

Methylation and amine coupling: The resulting 5-(thiophene-2-carbonyl)thiophen-2-yl)methanol is converted to a methylamine intermediate, which subsequently reacts with phenyl isocyanate to form the urea linkage .

Spectroscopic Characterization

While specific spectral data for the compound are unavailable, analogous urea-thiophene derivatives exhibit:

-

¹H NMR: Signals for phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and urea NH groups (δ 8.3–9.0 ppm).

-

IR: Stretching vibrations for urea C=O (~1640 cm⁻¹) and thiophene C-S (~680 cm⁻¹) .

-

MS: Molecular ion peaks consistent with the molecular weight and fragmentation patterns indicative of thiophene and phenyl loss .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

-

Solubility: Limited aqueous solubility due to hydrophobic phenyl and thiophene groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Thermal Stability: Expected decomposition temperature >200°C, based on analogs with similar urea and thiophene content .

-

Electronic Properties: The electron-deficient thiophene-carbonyl group may enhance charge transport, suggesting utility in organic electronics.

Research Gaps and Future Directions

Despite promising inferences from structural analogs, direct studies on 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are lacking. Key research priorities include:

-

Synthetic optimization: Developing high-yield, scalable routes using green chemistry principles.

-

Biological profiling: Screening against cancer cell lines and pathogenic enzymes to validate hypothesized activities.

-

Material characterization: Measuring charge carrier mobility and photovoltaic efficiency for electronics applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume